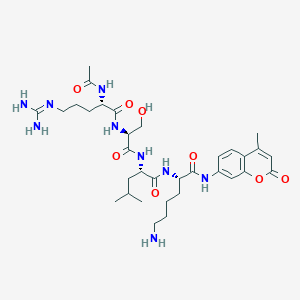![molecular formula C7H13NO B1529564 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane CAS No. 1389264-30-5](/img/structure/B1529564.png)
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane
Descripción general
Descripción
6-Hydroxymethyl-3-aza-bicyclo[311]heptane is a bicyclic compound featuring a nitrogen atom in its structure, making it a member of the aza-bicyclo[311]heptane family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane typically involves the functionalization of bicyclo[3.1.1]heptane derivatives. One common method is the Minisci reaction, which introduces heterocycles at the bridgehead position using N-hydroxyphthalimide esters of carboxylic acids under mild, photocatalytic conditions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized versions of these reactions, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted aza-bicyclo[3.1.1]heptanes.
Aplicaciones Científicas De Investigación
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It can be used in the production of materials and chemicals.
Mecanismo De Acción
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include other aza-bicyclo[3.1.1]heptanes and related bicyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity.
Comparación Con Compuestos Similares
6-Hydroxymethyl-3-aza-3-Boc-bicyclo[3.1.1]heptane
6,6-Dimethyl-2-methylene-bicyclo[3.1.1]heptane
Other heterocycle-substituted bicyclo[3.1.1]heptanes
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-6(7)3-8-2-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPICDADPQABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl imidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B1529495.png)





